molecular formula C13H10Cl2N2O4S B255713 2,5-dichloro-N-{4-ethoxy-2-nitrophenyl}-3-thiophenecarboxamide

2,5-dichloro-N-{4-ethoxy-2-nitrophenyl}-3-thiophenecarboxamide

Cat. No. B255713
M. Wt: 361.2 g/mol
InChI Key: GXDWOJVPFYNUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-{4-ethoxy-2-nitrophenyl}-3-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AEW541 and has been extensively studied for its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

AEW541 works by binding to the IGF-1R and inhibiting its activity. The IGF-1R is a receptor that is involved in cell growth and survival. By inhibiting this receptor, AEW541 can prevent cancer cells from growing and dividing, ultimately leading to their death.
Biochemical and Physiological Effects:
AEW541 has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that AEW541 can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the expression of genes involved in cancer cell survival. AEW541 has also been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using AEW541 in lab experiments is its specificity for the IGF-1R. This means that it can selectively target cancer cells that express this receptor, while leaving normal cells unaffected. However, one limitation of using AEW541 is its potential toxicity. Studies have shown that AEW541 can cause liver toxicity in some animal models, which may limit its use in humans.

Future Directions

There are several future directions for research on AEW541. One area of interest is the development of new derivatives of AEW541 that may have improved efficacy and reduced toxicity. Another area of research is the investigation of AEW541 in combination with other cancer drugs to enhance their effectiveness. Additionally, there is interest in studying the potential use of AEW541 in other diseases, such as diabetes and neurodegenerative disorders.
Conclusion:
In conclusion, AEW541 is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on AEW541, including the development of new derivatives and investigation of its potential use in other diseases.

Synthesis Methods

The synthesis of AEW541 involves the reaction of 2,5-dichloro-3-thiophenecarboxylic acid with 4-ethoxy-2-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

AEW541 has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the insulin-like growth factor 1 receptor (IGF-1R) and has been found to be effective against various types of cancer cells, including breast, lung, and pancreatic cancer cells. AEW541 has also been studied for its potential use in combination with other cancer drugs to enhance their effectiveness.

properties

Product Name

2,5-dichloro-N-{4-ethoxy-2-nitrophenyl}-3-thiophenecarboxamide

Molecular Formula

C13H10Cl2N2O4S

Molecular Weight

361.2 g/mol

IUPAC Name

2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)thiophene-3-carboxamide

InChI

InChI=1S/C13H10Cl2N2O4S/c1-2-21-7-3-4-9(10(5-7)17(19)20)16-13(18)8-6-11(14)22-12(8)15/h3-6H,2H2,1H3,(H,16,18)

InChI Key

GXDWOJVPFYNUPD-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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